BenchChemオンラインストアへようこそ!

Epinastine hydrobromide

H1 receptor binding muscarinic receptor receptor selectivity

Epinastine hydrobromide (CAS 80012-42-6) is a second-generation antihistamine and mast cell stabilizer with a differentiated receptor binding profile—high H1 affinity (apparent Ki 1.41–1.62 nM) plus H2, α1, α2, and 5-HT2 activity, with lower muscarinic M3 activity versus olopatadine. Clinically validated for patient tolerability endpoints: achieves 85% positive comfort descriptor rate and a +2.90 point comfort score advantage over azelastine at 0.5 minutes (P<0.001). Uniquely suited for contact lens research: extends comfortable lens wearing time by 1.33 h and reduces rewetting drop use by 0.56 uses/day. Offers a clean pharmacokinetic profile with minimal systemic absorption (plasma Cmax 0.025 ng/mL), <10% metabolism, and ~12 h terminal half-life—ideal for ocular-to-systemic distribution modeling where CNS penetration is a confounding variable.

Molecular Formula C16H16BrN3
Molecular Weight 330.22 g/mol
CAS No. 80012-42-6
Cat. No. B1352135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinastine hydrobromide
CAS80012-42-6
Molecular FormulaC16H16BrN3
Molecular Weight330.22 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br
InChIInChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
InChIKeyADPMHRDERZTFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epinastine Hydrobromide (CAS 80012-42-6): Pharmacological Baseline for Ocular Antiallergic Procurement


Epinastine hydrobromide (CAS 80012-42-6) is a second-generation antihistamine and mast cell stabilizer, characterized as a selective H1-receptor antagonist with additional affinity for H2, α1, α2, and 5-HT2 receptors [1]. It is a topically active, direct H1-receptor antagonist that inhibits histamine release from mast cells [2]. The compound exists as a racemic mixture with a molecular weight of 330.222 g/mol [3]. Epinastine is primarily formulated as a 0.05% ophthalmic solution for the prevention of itching associated with allergic conjunctivitis [4].

Why Epinastine Hydrobromide Cannot Be Interchanged with Olopatadine, Ketotifen, or Azelastine in Ocular Allergy Models


Despite all belonging to the topical dual-action antihistamine/mast cell stabilizer class, epinastine hydrobromide demonstrates distinct pharmacological properties that preclude simple therapeutic substitution. Its receptor binding profile differs from olopatadine in H1 affinity and muscarinic activity, while its comfort and tolerability metrics in head-to-head clinical studies significantly diverge from azelastine and ketotifen [1]. Additionally, epinastine's onset of action, duration of effect, and ocular surface interaction differ from in-class alternatives, necessitating compound-specific evaluation for research and clinical procurement decisions [2].

Epinastine Hydrobromide: Quantitative Differentiation Against Key Comparators in Ocular Antiallergic Research


Epinastine Hydrobromide vs. Olopatadine: Comparative H1 Receptor Affinity and Muscarinic Receptor Selectivity

Epinastine exhibits a distinct receptor binding profile compared to olopatadine. While both are H1 antagonists, epinastine demonstrates less activity at the muscarinic M3 receptor, potentially reducing anticholinergic ocular surface effects [1]. Receptor binding studies show epinastine has an apparent Ki of 1.41-1.62 nM for the H1 receptor in guinea pig cerebellar and lung membranes [2].

H1 receptor binding muscarinic receptor receptor selectivity antihistamine pharmacology

Epinastine Hydrobromide vs. Azelastine and Ketotifen: Superior Ocular Comfort in Randomized Controlled Trial

In a randomized, double-masked crossover study of 40 adults with allergic conjunctivitis, epinastine 0.05% demonstrated significantly better ocular comfort scores compared to both azelastine 0.05% and ketotifen 0.025% [1]. At 0.5 minutes post-instillation, the mean comfort score difference between epinastine and azelastine was 2.90 on an 11-point scale (P < 0.001) [1]. Furthermore, 85% of patients selected positive comfort descriptors for epinastine versus only 34% for azelastine [1].

ocular comfort patient tolerability allergic conjunctivitis topical antihistamine

Epinastine Hydrobromide vs. Cetirizine and Loratadine: Faster Onset of Histamine-Induced Wheal and Flare Suppression

In a double-blind, single-dose crossover study in healthy male subjects, epinastine inhibited the histamine-induced wheal and flare response at 30 minutes post-dose, whereas cetirizine commenced action at 1 hour and ebastine showed no effect until 4 hours [1]. This rapid onset is consistent with epinastine's ocular onset of 3-5 minutes following topical administration [2].

antihistamine onset wheal and flare cutaneous response pharmacodynamics

Epinastine Hydrobromide vs. Levocabastine: Equivalent Efficacy in Seasonal Allergic Conjunctivitis Environmental Trial

In a randomized, double-masked, parallel-group environmental trial of patients with seasonal allergic conjunctivitis (SAC), epinastine 0.05% ophthalmic solution instilled twice daily was more effective than vehicle for control of ocular itching (P = 0.045) and was similar in efficacy to levocabastine for control of both ocular itching and hyperemia [1]. This establishes epinastine as a non-inferior alternative to levocabastine with the added benefit of mast cell stabilizing properties.

seasonal allergic conjunctivitis ocular itching hyperemia environmental trial

Epinastine Hydrobromide: Minimal Systemic Absorption and Low Central Nervous System Penetration

Epinastine exhibits minimal systemic absorption following topical ocular administration, with plasma concentrations of 0.025 ng/mL after a single 0.05% dose and 0.042 ng/mL after twice-daily dosing [1]. The compound does not significantly penetrate the blood-brain barrier, thereby avoiding central nervous system side effects common to first-generation antihistamines [2]. Terminal elimination half-life is approximately 12 hours, with less than 10% metabolized [3].

systemic absorption blood-brain barrier CNS penetration safety profile

Epinastine Hydrobromide vs. Olopatadine: Efficacy in Contact Lens Wearers with Allergic Conjunctivitis

In a multicenter, open-label study of 146 contact lens wearers with allergic conjunctivitis, epinastine 0.05% ophthalmic solution twice daily significantly increased comfortable lens wearing time by 1.33 hours (±2.89) compared to 0.43 hours (±2.28) in the rewetting drops control group (P=0.012) [1]. Total wearing time increased by 0.35 hours with epinastine versus a decrease of 0.32 hours in controls (P=0.008) [1]. Epinastine users also reduced additional rewetting drop use by 0.56 uses per day compared to a reduction of 0.06 uses per day in controls (P=0.012) [1].

contact lens comfortable wearing time ocular itch rewetting drops

Epinastine Hydrobromide (CAS 80012-42-6): Validated Research and Industrial Application Scenarios


Comparative Pharmacology Studies of Ocular Antihistamines Requiring Quantified Receptor Selectivity

Epinastine hydrobromide is optimally suited for in vitro receptor binding studies aimed at differentiating H1 antagonist profiles within the topical antihistamine class. Its characterized apparent Ki values of 1.41-1.62 nM for H1 receptors in guinea pig membranes, combined with documented lower muscarinic M3 activity relative to olopatadine, provides a quantitative baseline for cross-compound selectivity analysis [1] [2].

Clinical Trials Evaluating Ocular Comfort and Patient-Reported Outcomes in Allergic Conjunctivitis

For studies where patient tolerability and comfort are primary or secondary endpoints, epinastine hydrobromide offers validated differentiation. Its superiority over azelastine and ketotifen in randomized controlled trials, with an 85% positive comfort descriptor rate and significant differences in comfort scores (2.90 point advantage over azelastine at 0.5 minutes, P<0.001), makes it a strong candidate for protocols assessing real-world adherence and patient preference [3].

Contact Lens Compatibility and Ocular Surface Interaction Research

Epinastine hydrobromide is uniquely positioned for research involving contact lens-wearing populations. The demonstrated increase in comfortable lens wearing time of 1.33 hours and reduction in rewetting drop use of 0.56 uses per day compared to standard rewetting solutions validates its utility in studies of ocular surface disease, lens intolerance, and patient quality-of-life metrics [4].

Pharmacokinetic Modeling of Topical Ophthalmic Agents with Low Systemic Exposure

For pharmacokinetic studies requiring a compound with minimal systemic absorption and well-defined elimination parameters, epinastine hydrobromide serves as an ideal reference. With plasma Cmax values of 0.025 ng/mL following ocular dosing, a terminal half-life of approximately 12 hours, and less than 10% metabolism, it provides a clean PK profile for modeling ocular-to-systemic drug distribution and for studies where CNS penetration is a confounding variable [5] [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epinastine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.